REACTION_SMILES
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[Br:13][c:14]1[cH:15][n:16][cH:17][cH:18][c:19]1[CH:20]([CH3:21])[OH:22].[C:1](#[N:2])[c:3]1[c:4]([F:12])[cH:5][c:6]([B:9]([OH:10])[OH:11])[cH:7][cH:8]1.[Cl:23][CH2:24][Cl:25].[O:26]=[CH:27][N:28]([CH3:29])[CH3:30]>>[C:1](#[N:2])[c:3]1[c:4]([F:12])[cH:5][c:6](-[c:14]2[cH:15][n:16][cH:17][cH:18][c:19]2[CH:20]([CH3:21])[OH:22])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)c1ccncc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(B(O)O)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CC(O)c1ccncc1-c1ccc(C#N)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |